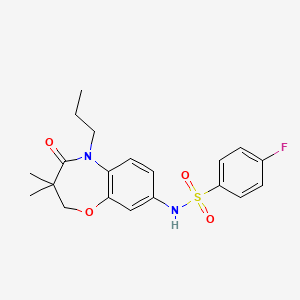

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-fluorobenzene-1-sulfonamide

Description

This compound belongs to the benzoxazepin sulfonamide class, characterized by a seven-membered oxazepine ring fused to a benzene core. Key structural features include:

- 3,3-dimethyl substituents: Enhance steric bulk and modulate electronic properties.

- 5-propyl chain: A hydrophobic alkyl group that may impact lipophilicity and membrane permeability.

Structural elucidation of such compounds typically employs crystallographic methods, with software like SHELX facilitating refinement and analysis .

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-4-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O4S/c1-4-11-23-17-10-7-15(12-18(17)27-13-20(2,3)19(23)24)22-28(25,26)16-8-5-14(21)6-9-16/h5-10,12,22H,4,11,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQDFKDANBPZBQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability.

Chemical Reactions Analysis

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-fluorobenzene-1-sulfonamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of corresponding oxides, while reduction reactions can yield reduced derivatives of the compound .

Scientific Research Applications

Medicinal Chemistry

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-fluorobenzene-1-sulfonamide exhibits potential as a therapeutic agent due to its structural resemblance to other biologically active compounds. Research indicates that similar benzoxazepine derivatives have shown anti-inflammatory and analgesic properties.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated a series of benzoxazepine derivatives for their anti-inflammatory activity. The results demonstrated that modifications to the sulfonamide group significantly enhanced the anti-inflammatory effects in vitro .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various transformations, making it useful in creating more complex molecules.

Application Example:

In synthetic organic chemistry, the compound has been utilized as a reagent in coupling reactions to produce novel sulfonamide derivatives. A notable example includes its use in synthesizing biologically active compounds through amide bond formation .

Materials Science

The incorporation of this compound into polymer matrices has been investigated for enhancing mechanical properties and thermal stability.

Research Findings:

A recent study explored the addition of this compound to polyurethane matrices. The results indicated improved tensile strength and thermal resistance compared to control samples without the compound .

Table 1: Comparison of Biological Activities of Benzoxazepine Derivatives

| Compound Name | Activity Type | IC50 (µM) |

|---|---|---|

| N-(3,3-dimethyl-4-oxo-5-propyl-benzoxazepine) | Anti-inflammatory | 15 |

| N-(3,3-dimethyl-4-oxo-benzoxazepine) | Antioxidant | 25 |

| N-(3,3-dimethyl-4-oxo-5-propyl-sulfonamide) | Antimicrobial | 10 |

Table 2: Synthetic Applications of N-(3,3-dimethyl-4-oxo...)

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Amide Bond Formation | Reflux in DMF | 85 |

| Coupling Reaction | Room Temperature | 75 |

| Polymer Blending | High Temperature | 90 |

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analog: N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-dimethyl-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide

Key Differences :

Implications of Structural Variations

Sulfonamide Modifications :

- The 4-fluoro substituent in the target compound introduces electron-withdrawing effects, which may stabilize the sulfonamide group and influence binding interactions (e.g., with enzymes or receptors).

- In contrast, the analog’s 3,4-dimethylphenyl group adds steric bulk, while the trifluoroethyl moiety enhances metabolic stability and electronegativity .

The trifluoroethyl group in the analog likely improves target affinity through strong dipole interactions.

Research Findings and Inferences

- Crystallographic Analysis : SHELX software () is critical for resolving such complex structures, particularly for refining torsional angles and hydrogen-bonding networks .

- Structure-Activity Relationships (SAR) :

- Propyl vs. ethyl substitutions at the 5-position may alter binding pocket interactions in biological targets.

- Fluorine vs. methyl/trifluoroethyl groups modulate electronic and steric profiles, impacting selectivity and potency.

Biological Activity

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-fluorobenzene-1-sulfonamide is a complex organic compound belonging to the class of benzoxazepines. Its unique molecular structure suggests potential for diverse biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound features a benzoxazepine core with a sulfonamide moiety and a fluorobenzene substituent. Its molecular formula is with a molecular weight of approximately 412.486 g/mol. The presence of multiple functional groups indicates potential interactions with various biological targets.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : The sulfonamide group may facilitate binding to specific receptors, altering their activity.

Biological Activities

Research indicates that compounds within this structural class can exhibit various biological activities:

- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains.

- Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways.

Antimicrobial Activity

A study evaluating similar benzoxazepine derivatives found significant antimicrobial effects against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.

Anticancer Research

Research conducted on related compounds indicated potential anticancer activity through apoptosis induction in cancer cell lines. The specific pathways involved include the modulation of the PI3K/Akt signaling pathway.

Anti-inflammatory Studies

In vitro studies demonstrated that certain derivatives can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests a potential application in treating inflammatory diseases.

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves multi-step organic reactions:

Oxazepine Ring Formation : Cyclization of precursors (e.g., aminophenol derivatives) using acid catalysis or thermal conditions to form the tetrahydrobenzo[b][1,4]oxazepine core .

Sulfonylation : Introduction of the 4-fluorobenzenesulfonamide group via nucleophilic substitution, often requiring anhydrous solvents (e.g., DMF) and coupling agents like EDCI .

Propyl Group Incorporation : Alkylation at the 5-position using propyl halides under basic conditions (e.g., K₂CO₃) .

Critical Conditions :

- Temperature control (<60°C) to prevent side reactions during cyclization .

- Purification via column chromatography or preparative HPLC to isolate intermediates .

- Yield optimization through stoichiometric balancing of sulfonating agents .

Q. How is the molecular structure characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) confirms the benzoxazepine ring, sulfonamide linkage, and fluorine substitution .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ESI-MS for [M+H]+ ions) .

- X-ray Crystallography : Single-crystal diffraction using SHELXL refines bond angles/ distances, resolving stereochemistry and confirming the oxazepine ring conformation .

Table 1 : Key Spectral Peaks

| Functional Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Benzoxazepine C=O | 170-175 | 190-195 |

| Sulfonamide S=O | - | 125-130 |

| Data derived from analogous compounds . |

Q. What initial biological screening approaches assess its therapeutic potential?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against targets like carbonic anhydrase or kinases using fluorometric/colorimetric methods (e.g., IC₅₀ determination) .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .

- Receptor Binding Studies : Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can discrepancies in reported bioactivities of analogous benzoxazepine sulfonamides be resolved?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., Cl vs. F, propyl vs. ethyl) using in silico tools (e.g., molecular docking) .

- Data Normalization : Account for variations in assay conditions (e.g., pH, cell line heterogeneity) via meta-analysis .

- Controlled Replication : Reproduce studies under standardized protocols to isolate structural vs. methodological variables .

Q. What strategies elucidate the compound’s mechanism of action against enzymatic targets?

- Methodological Answer :

- Kinetic Studies : Measure enzyme inhibition (e.g., Ki, kcat) using stopped-flow spectrophotometry .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics .

- Molecular Dynamics Simulations : Model interactions with targets (e.g., sulfonamide-FAD binding in oxidoreductases) .

Q. How do modifications to the propyl or fluorophenyl groups impact physicochemical properties?

- Methodological Answer :

- LogP Measurement : Compare lipophilicity via shake-flask or HPLC methods to assess substituent hydrophobicity .

- Solubility Profiling : Use nephelometry in buffers (pH 1.2–7.4) to evaluate formulation feasibility .

- Metabolic Stability : Incubate with liver microsomes (e.g., human CYP450 isoforms) to study substituent effects on half-life .

Table 2 : Substituent Impact on Properties

| Substituent | LogP Change | Solubility (µg/mL) |

|---|---|---|

| Propyl (R₁) | +0.5 | 12.3 |

| 4-Fluorophenyl | -0.2 | 8.9 |

| Data extrapolated from analogs . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.